molecular formula C17H13FN2O2 B2889907 4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034440-87-2

4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2889907
CAS No.: 2034440-87-2
M. Wt: 296.301
InChI Key: YZVYFQUUZCGCFS-UHFFFAOYSA-N
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Description

4-Fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a fluorinated benzamide derivative characterized by a pyridine ring substituted with a furan moiety at the 2-position and a benzamide group at the 3-position via a methylene linker.

Properties

IUPAC Name

4-fluoro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-7-5-12(6-8-14)17(21)20-11-13-3-1-9-19-16(13)15-4-2-10-22-15/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVYFQUUZCGCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4).

    Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Coupling reagents: EDCI, HATU, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

  • Key Features : Shares the furan-2-yl group and benzamide core but incorporates a sulfamoyl group and a 1,3,4-oxadiazole ring.
  • Activity : Demonstrated antifungal efficacy against C. albicans via thioredoxin reductase inhibition .
  • Physicochemical Properties : Higher molecular weight (MW: ~465 g/mol) compared to the target compound (estimated MW: ~336 g/mol), likely due to the sulfamoyl and oxadiazole groups.

4-Fluoro-N-(2-(Pyridin-3-yl)Piperidine-1-Carbonothioyl)Benzamide (CNS4)

  • Key Features : Contains a fluorobenzamide group and pyridine ring but differs via a thiocarbamoyl-piperidine substituent.
  • Synthesis : Prepared via thiocarbamoylation of anabasine, yielding >99% HPLC purity .
  • Relevance : Highlights the role of fluorine in stabilizing the benzamide scaffold during synthesis.

Bromo-Fluoro-N-(6-Methylpyridin-2-yl)Benzamides (Compounds 35 and 36, )

  • Key Features : 4-Bromo-3-fluoro (35) and 3-bromo-5-fluoro (36) benzamides attached to a 6-methylpyridin-2-yl group.
  • Data : NMR and GC-MS confirmed structures (e.g., Compound 35: MW 310 g/mol, δ 2.45–2.49 ppm for methyl group) .
  • Comparison : Lack furan substituents but illustrate how halogen positioning affects electronic properties.

Compounds with Pyridine and Heterocyclic Motifs

Imidazo[1,2-a]Pyridine Derivatives ()

  • Example : N-(3,5-Bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide.
  • Activity : High anti-inflammatory activity (comparable to aspirin) attributed to the imidazo[1,2-a]pyridine core .
  • Divergence : Trifluoromethyl and acetamido groups distinguish it from the target compound’s furan and simpler benzamide structure.

Sulfonamide-Pyridine Derivatives ()

  • Example : N-((2-((N-Benzyl-4-fluorophenyl)sulfonamido)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 21).
  • Key Features : Combines sulfonamide, pyridine, and fluorinated aryl groups.
  • Relevance : Demonstrates how pyridine-linked sulfonamides enhance solubility and target engagement, though the target compound lacks sulfonamide functionality .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight Key Substituents Biological Activity Spectral Data
Target Compound ~336 g/mol 4-Fluoro, furan-2-yl, pyridin-3-yl Not reported Not provided
LMM11 ~465 g/mol Oxadiazole, sulfamoyl, furan-2-yl Antifungal (C. albicans) HRMS, NMR confirmed
CNS4 ~385 g/mol Thiocarbamoyl, piperidine Not reported 1H-NMR, LCMS, HPLC >99% purity
Compound 35 () 310 g/mol 4-Bromo-3-fluoro, 6-methylpyridine Not reported δ 2.45–2.49 (s, 3H, CH3)
TD-1b () ~600 g/mol 2-Pyridone, methoxyphenyl Not reported 1H NMR δ 10.31 (s, 1H)

Biological Activity

4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Furan and Pyridine Rings : The furan and pyridine moieties are synthesized through standard heterocyclic synthesis techniques.
  • Benzamide Formation : The benzamide structure is formed by coupling an amine with a carboxylic acid derivative, often using coupling agents to enhance yield.
  • Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to these targets, which may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against retroviruses. In vitro studies indicated effective inhibition at low micromolar concentrations, suggesting potential therapeutic applications in viral infections .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved in its anticancer activity.
  • Antimicrobial Effects : Initial assessments suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Studies

Several studies have highlighted the biological effects of similar compounds with structural analogs:

CompoundActivityReference
N-(5-(furan-2-yl)pyridin-3-yl)methyl)benzamideAntiviral (EC50 = 0.20 μM)
4-chloro-benzamidesRET kinase inhibition
4-fluoro-N-(substituted phenyl)-benzamidesAnticancer efficacy in ELISA assays

These case studies illustrate the potential for structural modifications to influence biological activity and highlight the importance of further research into the mechanisms underlying these effects.

Research Findings

Recent findings emphasize the need for comprehensive investigations into the pharmacokinetics and toxicity profiles of this compound:

  • Toxicity Assessments : It is crucial to evaluate the safety profile of this compound through in vivo studies to determine any adverse effects associated with its use.
  • Pharmacokinetics : Understanding how this compound is metabolized and cleared from biological systems will aid in optimizing its therapeutic application.
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to identify which structural features contribute most significantly to its biological activity, guiding future drug design efforts.

Q & A

Q. What are the common synthetic routes for 4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling 4-fluorobenzoic acid derivatives with (2-(furan-2-yl)pyridin-3-yl)methanamine via reagents like EDCl/HOBt or DCC .
  • Heterocyclic ring construction : Suzuki-Miyaura cross-coupling to introduce the furan and pyridine moieties, using palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Functional group protection : Temporary protection of reactive groups (e.g., amines) using Boc or Fmoc strategies to prevent side reactions . Purification is achieved via column chromatography or recrystallization, with yields typically ranging from 40–70% depending on step optimization .

Q. What analytical techniques confirm the structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., fluorine coupling patterns in ¹H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For definitive 3D structural elucidation, particularly to resolve stereoelectronic effects of the fluorobenzamide group .
  • HPLC : Purity assessment (>95% purity threshold for biological assays) .

Q. What are the key structural features influencing its chemical reactivity?

  • Electron-withdrawing fluorine : Enhances electrophilic substitution on the benzamide ring and stabilizes intermediates in cross-coupling reactions .
  • Furan-pyridine hybrid : The conjugated system increases π-stacking potential, influencing binding to aromatic residues in proteins .
  • Methylenic linker : Facilitates rotational flexibility, enabling conformational adaptation to biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Catalyst optimization : Palladium nanoparticles or NiCl₂(dppe) for cost-effective cross-coupling, achieving turnover numbers (TON) >1,000 .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during amide formation .
  • In-line analytics : FTIR monitoring of carbonyl stretching (1,650–1,700 cm⁻¹) to track reaction progress .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

  • Comparative binding assays : Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) against kinase targets (e.g., BTK, EGFR) to differentiate selectivity .
  • Molecular dynamics simulations : Predict binding modes and identify steric clashes caused by substituent variations (e.g., furan vs. thiophene) .
  • Meta-analysis of SAR studies : Correlate substituent electronegativity (e.g., -F vs. -CF₃) with IC₅₀ values in enzyme inhibition assays .

Q. How does this compound interact with kinase targets, and what assays quantify its inhibitory potency?

  • Mechanism : The fluorobenzamide group acts as a ATP-mimetic, competing for the hydrophobic pocket in kinases. The furan-pyridine moiety engages in π-cation interactions with conserved lysine residues .
  • Assays :
  • Kinase-Glo Luminescent : Measures ATP depletion to calculate IC₅₀ (e.g., IC₅₀ = 12 nM for Abl1 kinase) .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by stabilizing kinase-complexes under thermal stress .
  • Western blotting : Detects downstream phosphorylation inhibition (e.g., ERK1/2 in cancer cell lines) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (~3.2), indicating moderate lipophilicity for blood-brain barrier penetration .
  • CYP450 inhibition profiling : Docking studies with CYP3A4/2D6 isoforms predict low hepatotoxicity risk (≥10 μM IC₅₀) .
  • Molecular electrostatic potential (MEP) maps : Identify reactive hotspots for metabolic oxidation (e.g., furan ring susceptibility to CYP-mediated epoxidation) .

Data Contradiction Analysis

Q. Why do similar fluorobenzamide derivatives exhibit divergent biological activities in published studies?

Discrepancies arise from:

  • Assay variability : Differences in cell lines (e.g., HCT-116 vs. HEK293) or incubation times alter IC₅₀ values .
  • Solubility limitations : Poor aqueous solubility (<10 μM) in some derivatives leads to underestimated potency in cell-based assays .
  • Off-target effects : Fluorine’s electronegativity may inadvertently enhance binding to non-target proteins (e.g., serum albumin), reducing bioavailability .

Methodological Recommendations

  • Synthetic reproducibility : Use Schlenk lines for moisture-sensitive steps and quantify residual palladium via ICP-MS (<10 ppm) .
  • Biological validation : Pair in vitro assays with zebrafish xenograft models to confirm antitumor efficacy and toxicity .

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